3-二甲氨基苯甲酰氯盐酸盐

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield products with significant structural and functional diversity. For example, the synthesis of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride demonstrates the intricacies involved in creating compounds with specific structural features, including the careful orchestration of electrostatic interactions and hydrogen bonding to stabilize the resultant salt forms (Zhurakulov et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds provides insight into their configuration and stability. The detailed X-ray crystallography study of such compounds reveals the precise arrangement of atoms and the types of interactions that contribute to their stability. This is critical for understanding how modifications in the molecular structure can influence the overall properties and reactivity of the compound (Zhurakulov et al., 2022).

科研应用

抗组胺药物合成

- 3-二甲氨基苯甲酰氯盐酸盐被用作抗组胺药物合成中的中间体。一份出版物提到了它在合成源自咔唑和二苯胺的化合物中的用途,突出了它在制药化学中的重要性 (Burckhalter, Stephens, & Hall, 1950)。

有机金属化学中的催化作用

- 在有机金属化学中,通过将咪唑化合物与氯代烷基二甲胺盐酸盐烷基化制备的烷基铵咪唑盐酸盐,可作为合成铑(I)配合物的前体。这些配合物在催化中有应用 (Jiménez等,2008)。

有机合成中间体

- 该化合物主要用作工业和研究有机化学中间体。它在各种类型的反应中作为烷基化试剂,包括格氏试剂和其他反应,并用于合成药物、农药和感光化学品 (Abdo, 2007)。

异噁唑烷酮的合成

- 它已被用于合成异噁唑烷酮,这是一类具有潜在药理特性的化合物 (Gui-qiu & Chun-rui, 2004)。

镉配合物的制备

- 研究了源自二甲胺盐酸盐的化合物与镉(II)配合物的热降解动力学。这些配合物在分析和无机化学中有潜在应用 (Naik, Chetana, & Revanasiddappa, 2002)。

荧光探针

- 该化合物参与了关于质子转移反应对光谱特性的影响的研究,使其有望用作某些化学分析中的酸荧光探针 (Józefowicz等,2011)。

苯并吡喃酮的合成

- 它用于合成基本的苯并吡喃酮,这些化合物可能在药物化学中具有潜在应用 (Bojilova & Ivanova, 1991)。

Safety And Hazards

3-Dimethylaminobenzoyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is required .

性质

IUPAC Name |

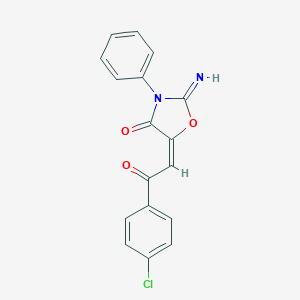

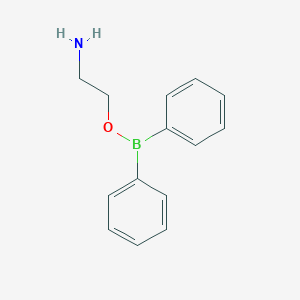

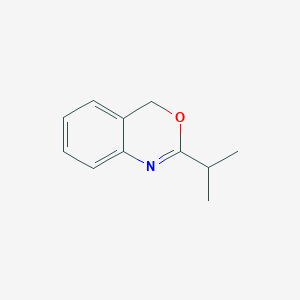

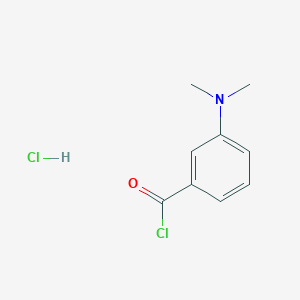

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylaminobenzoyl chloride hydrochloride | |

CAS RN |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。